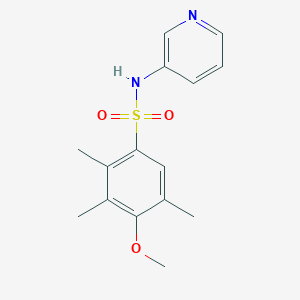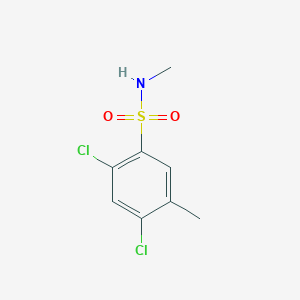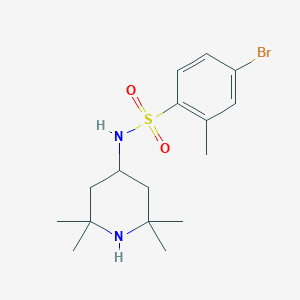![molecular formula C12H16BrNO3S B225268 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine, also known as BMS-986163, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine acts as a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B by 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine results in enhanced insulin sensitivity and improved glucose tolerance.
Biochemical and Physiological Effects:
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its selectivity towards PTP1B, which makes it a promising therapeutic target for the treatment of metabolic disorders such as diabetes. However, one limitation of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine. One potential application is in the treatment of metabolic disorders such as diabetes, where it has shown promising results in preclinical studies. Additionally, further research is needed to explore the potential therapeutic applications of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine in other inflammatory diseases such as psoriasis and inflammatory bowel disease. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new and more effective treatments for metabolic disorders.
Synthesemethoden
The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-bromo-5-methoxy-2-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
Produktname |
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C12H16BrNO3S |
Molekulargewicht |
334.23 g/mol |
IUPAC-Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO3S/c1-9-7-10(13)11(17-2)8-12(9)18(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
IVWPCTAPHVAISM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
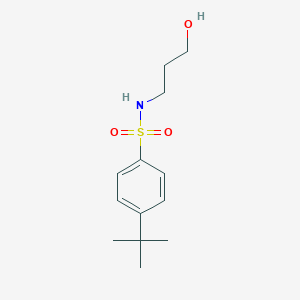
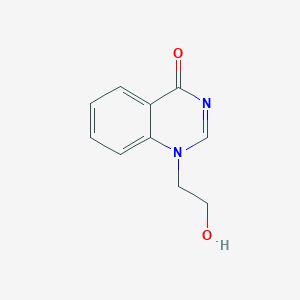
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
